molecular formula C13H11BF3NO3 B1523671 (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 850864-60-7

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1523671
CAS No.: 850864-60-7
M. Wt: 297.04 g/mol
InChI Key: OYAUWZJANZRGQV-UHFFFAOYSA-N
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Description

“(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 850864-60-7. It has a molecular weight of 297.04 and its linear formula is C13H11BF3NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is substituted at the 2-position with a benzyloxy group and at the 5-position with a trifluoromethyl group. At the 3-position of the pyridine ring, there is a boronic acid group .


Chemical Reactions Analysis

As mentioned earlier, this compound can participate in the Suzuki-Miyaura coupling reaction . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an organic halide .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids, including derivatives like "(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid," are pivotal in various synthetic applications. A study by Anaby et al. (2014) demonstrated the use of boronic acids in catalytic aryl–boron coupling reactions, facilitated by metal–ligand cooperation with ruthenium pincer complexes. This research unveiled new reaction pathways, contributing to advancements in chemical catalysis (Anaby et al., 2014).

Materials Science

In the realm of materials science, boronic acid derivatives have been synthesized for applications such as fluorescent probes and sensors. Chen et al. (2017) developed sterically protected N2O-type benzopyrromethene boron complexes derived from boronic acids. These compounds exhibit red/near-infrared fluorescence and have been applied as mitochondrially localizing fluorescent probes, showcasing the potential of boronic acid derivatives in biological imaging and materials science (Chen et al., 2017).

Environmental Applications

Boronic acids play a role in environmental remediation techniques as well. The degradation of pollutants via electrochemical methods using boron-doped diamond anodes represents a significant application, as detailed by Brillas et al. (2007). Their work on the degradation of 2,4-DP herbicide highlights the efficacy of boronic acids in contributing to cleaner water treatment technologies (Brillas et al., 2007).

Chemical Sensing

Nishiyabu et al. (2012) explored the fabrication of soft submicrospheres through sequential boronate esterification, leading to the development of materials with potential applications in chemical sensing. Their research into the dynamic behavior of these materials underlines the adaptability and responsiveness of boronic acid-based systems in sensor technologies (Nishiyabu et al., 2012).

Bioapplications

The bioinspired design of self-healing hydrogels by Chen et al. (2018), utilizing dynamic covalent chemistry of benzoxaborole-catechol, exemplifies the application of boronic acid derivatives in biomedicine. These hydrogels, formed at physiological pH, offer promising platforms for drug delivery and tissue engineering due to their excellent self-healing properties and biocompatibility (Chen et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[2-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3NO3/c15-13(16,17)10-6-11(14(19)20)12(18-7-10)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAUWZJANZRGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681904
Record name [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-60-7
Record name B-[2-(Phenylmethoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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